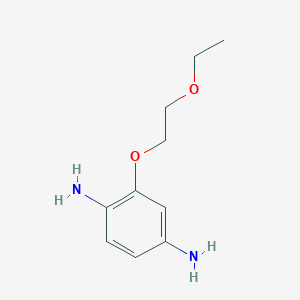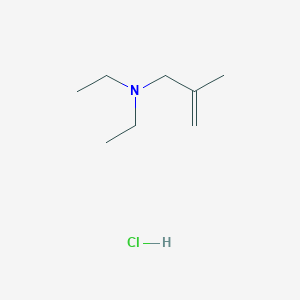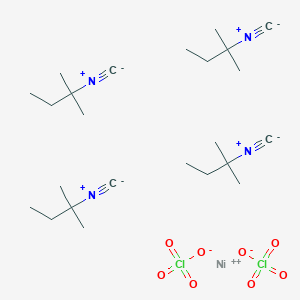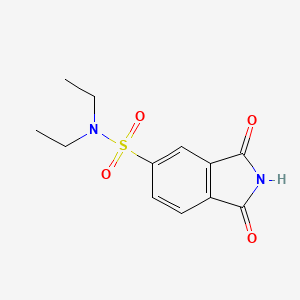![molecular formula C11H15N4OP B14331875 1-[aziridin-1-yl-[(2E)-2-benzylidenehydrazinyl]phosphoryl]aziridine](/img/structure/B14331875.png)
1-[aziridin-1-yl-[(2E)-2-benzylidenehydrazinyl]phosphoryl]aziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[aziridin-1-yl-[(2E)-2-benzylidenehydrazinyl]phosphoryl]aziridine is a complex organic compound that features aziridine rings, a benzylidenehydrazine moiety, and a phosphoryl group Aziridines are three-membered nitrogen-containing heterocycles known for their significant strain and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[aziridin-1-yl-[(2E)-2-benzylidenehydrazinyl]phosphoryl]aziridine typically involves the formation of aziridine rings through cyclization reactions. One common method is the reaction of N-tosyl imines with in situ generated iodomethyllithium, which allows for efficient and general synthesis of aziridines . Another approach involves the cyclization of haloamines and amino alcohols, where an amine functional group displaces an adjacent halide in an intramolecular nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of aziridines, including derivatives like this compound, often involves the dehydration of aminoethanol using an oxide catalyst at high temperatures (Nippon Shokubai process) or the conversion of aminoethanol to the sulfate ester followed by base-induced sulfate elimination (Wenker synthesis) .
Chemical Reactions Analysis
Types of Reactions
1-[aziridin-1-yl-[(2E)-2-benzylidenehydrazinyl]phosphoryl]aziridine undergoes various chemical reactions, including:
Oxidation: The aziridine rings can be oxidized to form oxaziridines.
Reduction: The benzylidenehydrazine moiety can be reduced to form hydrazine derivatives.
Substitution: The aziridine rings can undergo nucleophilic substitution reactions, leading to ring-opening and formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed under mild conditions.
Major Products
Oxidation: Oxaziridines.
Reduction: Hydrazine derivatives.
Substitution: Amine derivatives.
Scientific Research Applications
1-[aziridin-1-yl-[(2E)-2-benzylidenehydrazinyl]phosphoryl]aziridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a crosslinking agent in biomaterials.
Medicine: Explored for its antitumor activity and potential use in chemotherapy.
Industry: Utilized in the production of coatings and adhesives due to its reactivity and ability to form strong bonds
Mechanism of Action
The mechanism of action of 1-[aziridin-1-yl-[(2E)-2-benzylidenehydrazinyl]phosphoryl]aziridine involves the interaction of its aziridine rings with nucleophilic sites in biological molecules. The strain in the aziridine rings makes them highly reactive, allowing them to form covalent bonds with nucleophiles such as DNA and proteins. This reactivity underlies its potential antitumor activity, as it can lead to the crosslinking of DNA strands, thereby inhibiting DNA replication and cell division .
Comparison with Similar Compounds
Similar Compounds
Aziridine: The parent compound, consisting of a three-membered nitrogen-containing ring.
Mitomycin C: An aziridine-containing chemotherapeutic agent known for its antitumor activity.
Porfiromycin: Another aziridine-containing compound with similar biological activity.
Uniqueness
1-[aziridin-1-yl-[(2E)-2-benzylidenehydrazinyl]phosphoryl]aziridine is unique due to the presence of both aziridine rings and a benzylidenehydrazine moiety, which confer distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C11H15N4OP |
|---|---|
Molecular Weight |
250.24 g/mol |
IUPAC Name |
1-[aziridin-1-yl-[(2E)-2-benzylidenehydrazinyl]phosphoryl]aziridine |
InChI |
InChI=1S/C11H15N4OP/c16-17(14-6-7-14,15-8-9-15)13-12-10-11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,13,16)/b12-10+ |
InChI Key |
OANCGPUCWABWNL-ZRDIBKRKSA-N |
Isomeric SMILES |
C1CN1P(=O)(N/N=C/C2=CC=CC=C2)N3CC3 |
Canonical SMILES |
C1CN1P(=O)(NN=CC2=CC=CC=C2)N3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Oxetane, 3,3'-[1,3-phenylenebis(oxymethylene)]bis[3-ethyl-](/img/structure/B14331793.png)
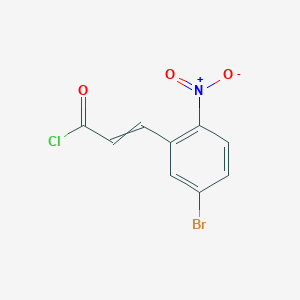
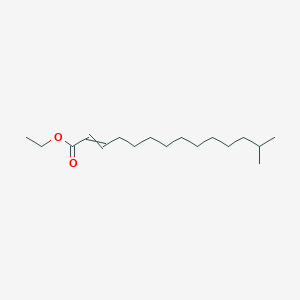
![Acetonitrile, [(4-methylphenyl)seleno]-](/img/structure/B14331818.png)
![2-{[(Pentafluorophenyl)methyl]amino}phenol](/img/structure/B14331823.png)

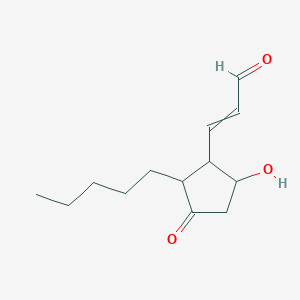
![9,10-Bis[(2,4-dimethylphenyl)methyl]anthracene](/img/structure/B14331836.png)

